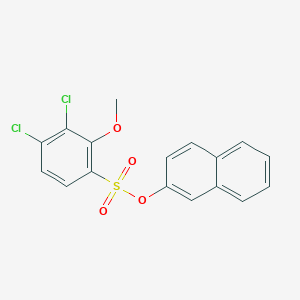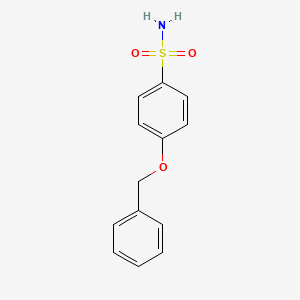![molecular formula C20H19F3N2OS B2968909 5-(2,6-dimethylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one CAS No. 1025332-07-3](/img/structure/B2968909.png)
5-(2,6-dimethylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a trifluoromethyl group, a thiazolo group, and a quinoxalinone group. The trifluoromethyl group is a functional group that has the formula -CF3 . The thiazolo group is part of a larger class of compounds known as thiazoles, which are heterocyclic compounds that contain both sulfur and nitrogen in the ring .
Molecular Structure Analysis
The thiazolo group is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This suggests that the compound may have interesting electronic properties.Chemical Reactions Analysis
The trifluoromethyl group is known to have significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This could influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, the trifluoromethyl group is known to lower the basicity of compounds like trifluoroethanol .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Agents
Research on quinoxaline derivatives has demonstrated significant antimicrobial and antifungal activities. Studies have synthesized and evaluated novel analogues of quinoxaline, including thiazolidinone and thiazoloquinoxaline derivatives, for their potential as antimicrobial agents against various bacterial and fungal strains. These compounds have been found to exhibit moderate to high efficacy in inhibiting the growth of pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans among others. The antimicrobial activity is attributed to the structural characteristics of these compounds, which interact with bacterial and fungal cells, disrupting their function and leading to cell death (Sharma, Hussain, & Amir, 2008); (Patel, R. V. Patel, Kumari, & Patel, 2012).
Antitumor and Anticancer Properties
Another significant area of research is the investigation of quinoxaline derivatives for their antitumor and anticancer properties. These studies involve the synthesis of novel quinoxaline compounds and evaluating their efficacy against various cancer cell lines. Some derivatives have demonstrated promising results in inhibiting the growth of cancer cells, offering potential pathways for the development of new anticancer drugs. The mechanisms underlying the anticancer activity of these compounds may involve the inhibition of cell proliferation, induction of apoptosis, and interference with cellular signaling pathways critical for tumor growth and metastasis (Hamama, Ibrahim, & Zoorob, 2012).
Drug Synthesis and Pharmaceutical Applications
The versatility of quinoxaline derivatives extends to their use in the synthesis of a wide range of pharmaceutical agents. These compounds serve as key intermediates in the production of drugs with varied therapeutic applications, including as serotonin type-3 (5-HT3) receptor antagonists, which are important in the treatment of conditions such as nausea and vomiting associated with chemotherapy and surgery. The structural diversity of quinoxaline derivatives allows for the design and synthesis of compounds with specific pharmacological targets, highlighting their importance in drug discovery and development (Mahesh, Devadoss, Pandey, & Yadav, 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[(2,6-dimethylphenyl)methyl]-7-(trifluoromethyl)-3,3a-dihydro-1H-[1,3]thiazolo[3,4-a]quinoxalin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2OS/c1-12-4-3-5-13(2)15(12)9-24-17-8-14(20(21,22)23)6-7-16(17)25-11-27-10-18(25)19(24)26/h3-8,18H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRFPDKJTNXYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CN2C3=C(C=CC(=C3)C(F)(F)F)N4CSCC4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2968827.png)
![1-[4-(1H-Indazol-4-yl)piperazin-1-yl]prop-2-yn-1-one](/img/structure/B2968829.png)
![2-Cyano-N-[[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2968830.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[cyclohexyl(methyl)sulfamoyl]benzoate](/img/structure/B2968832.png)


![2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2968836.png)
![[2-(4-Chlorophenoxy)pyridin-3-yl]methanol](/img/structure/B2968838.png)
![N-[(2-ethoxypyridin-3-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2968839.png)
![7-butyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2968841.png)
![N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]prop-2-enamide](/img/structure/B2968845.png)

![3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2968848.png)